Compound Description: This compound is a 1,2,4-triazole derivative synthesized as part of a study exploring the α-glucosidase inhibitory potential of novel acetamide derivatives. []
Relevance: This compound shares the core 1,2,4-triazole structure with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. Both compounds feature a thioacetamide group at the 3-position of the triazole ring. The key difference lies in the substituents at the 5-position of the triazole ring and the N-acetamide group. This compound has a naphthalen-1-ylmethyl group at the 5-position and an unsubstituted phenyl ring on the N-acetamide, whereas the main compound has a butyl group at the 5-position and a 2,6-dimethylphenyl group on the N-acetamide. These differences highlight the exploration of structure-activity relationships by modifying these substituents.
Compound Description: This compound belongs to a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds investigated for their α-glucosidase inhibitory potential. []
Relevance: This compound shares a similar structure with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. They both possess the central 1,2,4-triazole ring and a thioacetamide group at the 3-position. The distinction arises from the substituents at the 4 and 5 positions of the triazole ring. This compound has a phenyl and a naphthalen-1-ylmethyl group at the 4 and 5 positions, respectively, while the main compound has a hydrogen atom and a butyl group. These variations indicate a study of how different substituents impact biological activity.
Compound Description: This compound represents a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives synthesized and screened for in vitro antibacterial, antifungal, and anti-tuberculosis activities. []
Relevance: This compound is structurally similar to 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide, sharing the core 1,2,4-triazole ring and the thioacetamide moiety at the 3-position. The variation lies in the substituents on the triazole ring and the N-acetamide group. This compound features a phenyl group at the 4-position and a pyridine-4-phenyl group at the 5-position, while the reference compound has a hydrogen and a butyl group at those positions, respectively. Additionally, the N-acetamide group of this compound is substituted with a general aryl group, whereas the reference compound has a 2,6-dimethylphenyl group. This comparison highlights the investigation of structure-activity relationships by modifying these substituents to potentially enhance biological activities.
Compound Description: This compound, designated as 11g in the study, is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid. It exhibited significant anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines in in vitro assays. Notably, it displayed a strong inhibitory effect on cancer cell multiplication with a low IC50 value. []
Compound Description: This series of compounds, denoted as 5a-h, represents novel 1,2,4-triazole derivatives designed and synthesized for their potential as antiproliferative agents. The study investigated their anticancer activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3) using various assays, including MTT, flow cytometric, caspase-3, and matrix metalloproteinase-9 (MMP-9) inhibition assays. []
Compound Description: These compounds, designated as 2a-d, are part of a study focusing on synthesizing and evaluating the antimicrobial properties of various 1,2,4-triazole derivatives. []
Relevance: These compounds, while containing the 1,2,4-triazole core, differ significantly from 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The key distinctions are the presence of a carbamate group at the 4-position instead of a thioacetamide, a cyanomethyl group at the 3-position, and an alkyl substituent at the 5-position, contrasting with the butyl group and the N-(2,6-dimethylphenyl)acetamide moiety in the main compound. Despite these differences, their inclusion highlights the broader research context exploring the diverse applications of 1,2,4-triazole-based compounds.
Compound Description: This compound is a novel acefylline derivative synthesized and characterized as part of a study exploring the anticancer, hemolytic, and thrombolytic activities of acefylline-triazole hybrids. It displayed potent activity against the human liver carcinoma (Hep G2 cell line) in comparison to the parent drug acefylline. []
Relevance: This compound exhibits structural similarities with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. Both compounds share the core 1,2,4-triazole ring, a thioacetamide group at the 3-position, and an acetamide moiety. The key difference lies in the substituents on the triazole ring and the N-acetamide group. The N-(4-chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide has a (3,4-dichlorophenyl) group and a ((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl) group at the 4 and 5 positions of the triazole ring, respectively. The N-acetamide group of this compound is substituted with a 4-chlorophenyl group, while the main compound has a 2,6-dimethylphenyl group. This comparison highlights the impact of different substitutions on biological activity and the exploration of acefylline-derived triazole hybrids as potential anticancer agents.
Compound Description: This compound, identified as 5a in the study, is a 3,4,5-trisubstituted 1,2,4-triazole derivative bearing a quinoline ring. It demonstrated noteworthy antimicrobial activities against various bacterial and fungal strains. []
Relevance: This compound shares the fundamental 1,2,4-triazole ring structure and a thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The distinctions lie in the substituents at the 4 and 5 positions of the triazole ring and the N-acetamide group. This compound features a phenyl group at the 4-position and a ((quinolin-8-yloxy)methyl) group at the 5-position. This compound's N-acetamide group is substituted with a 6-nitrobenzothiazol-2-yl group, while the main compound has a 2,6-dimethylphenyl group. These structural modifications highlight the investigation of the impact of diverse substituents, particularly the inclusion of a quinoline ring, on antimicrobial activity.
Compound Description: This compound, known as VUAA1, acts as a ligand for olfactory receptors, specifically AcerOr2, in Apis cerana cerana (Eastern honeybee). This study investigated the expressional and functional interactions of two olfactory receptors, AcerOr1 and AcerOr2, in these honeybees. []
Relevance: This compound shares the core 1,2,4-triazole ring and the thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The variations lie in the substituents at the 4 and 5 positions of the triazole ring and the N-acetamide group. VUAA1 has an ethyl group at the 4-position and a 3-pyridinyl group at the 5-position. In contrast, the reference compound has a hydrogen atom and a butyl group at those positions, respectively. The N-acetamide group of VUAA1 is substituted with a 4-ethylphenyl group, while the reference compound has a 2,6-dimethylphenyl group. Despite being studied in a different biological context, this comparison highlights the versatility of the 1,2,4-triazole scaffold and the exploration of structural diversity for targeting different biological systems.
Compound Description: This compound, designated as Triazole 1.1, is a G protein-biased kappa agonist. It exhibited potential in reducing pain and itching with fewer side effects compared to unbiased kappa opioid agonists. []
Relevance: This compound shares the 1,2,4-triazole ring with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The variations are in the substituents on the triazole ring: a (furan-2-ylmethyl) group at the 4-position, a ((4-methyl-3-(trifluoromethyl)benzyl)thio) group at the 5-position, and a pyridine ring at the 3-position, replacing the thioacetamide moiety in the main compound. These structural distinctions highlight the exploration of different substituents and their influence on the pharmacological profile of 1,2,4-triazole derivatives, particularly in the context of biased agonism at the kappa opioid receptor.
Compound Description: This series of compounds, labeled 5a-5l, features a quinazolinone ring system attached to the 1,2,4-triazole core. These compounds were synthesized and evaluated for their potential as non-steroidal anti-inflammatory and analgesic agents. []
Relevance: These compounds share the core 1,2,4-triazole ring and the thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The differences lie in the substituents on the triazole ring, with these compounds having a (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) group at the 5-position, while the reference compound has a butyl group at that position. The N-acetamide group in this series is further extended with a substituted benzylidene group, unlike the 2,6-dimethylphenyl group in the reference compound. These structural distinctions highlight the exploration of incorporating different heterocyclic rings and substituents to modulate the biological activity of 1,2,4-triazole derivatives.
Compound Description: This compound, designated as AM31, is one of the tri-substituted 1,2,4-triazoles computationally designed and evaluated as potential reverse transcriptase inhibitors using AutoDock 4.0 software. []
Relevance: This compound shares the core 1,2,4-triazole ring and a thioacetamide group at the 3-position with 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide. The variations lie in the substituents on the triazole ring and the N-acetamide group. AM31 features an amino group at the 4-position, a 2-hydroxyphenyl group at the 5-position, and a 4-nitrophenyl group on the N-acetamide, contrasting with the butyl group and the 2,6-dimethylphenyl group in the main compound. These structural differences, identified through in silico studies, underscore the exploration of diverse substituents to develop new reverse transcriptase inhibitors based on the 1,2,4-triazole scaffold.
Compound Description: This compound represents a novel triazole derivative synthesized and evaluated for its antimicrobial activity against various Candida species and pathogenic bacteria. []
Relevance: This compound is structurally similar to 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide, sharing the central 1,2,4-triazole ring and the thioacetamide moiety at the 3-position. The variation arises from the substituents on the triazole ring and the N-acetamide group. This compound features an amino group at the 4-position and a 2-cyclohexylethyl group at the 5-position, while the reference compound has a hydrogen and a butyl group at those positions, respectively. Additionally, the N-acetamide group of this compound is substituted with a benzothiazole-2-yl group, whereas the reference compound has a 2,6-dimethylphenyl group. This comparison highlights the investigation of structure-activity relationships by modifying these substituents to potentially enhance antimicrobial activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.